molecular formula C10H18N2O6 B152195 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 129179-17-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No.: B152195
CAS No.: 129179-17-5
M. Wt: 262.26 g/mol
InChI Key: SYFQYGMJENQVQT-UHFFFAOYSA-N
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Description

It is a derivative of lysine, an essential amino acid, and is characterized by its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts for chelation and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include metal complexes and substituted derivatives, which have various applications in scientific research and industry .

Scientific Research Applications

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is extensively used in scientific research due to its chelating properties. Some of its applications include:

    Chemistry: Used as a chelating agent in analytical chemistry and metal ion separation.

    Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.

    Medicine: Investigated for its potential in chelation therapy for metal poisoning.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its ability to bind metal ions.

Mechanism of Action

The primary mechanism by which N-(5-Amino-1-carboxypentyl)iminodiacetic acid exerts its effects is through chelation. It binds to metal ions, forming stable complexes that can be easily removed from solutions or biological systems. This chelation process involves the coordination of metal ions with the amino and carboxyl groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent with similar properties.

    Nitrilotriacetic acid (NTA): A compound with three carboxymethyl groups, used for similar applications.

Uniqueness

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is unique due to its derivation from lysine, which imparts specific properties such as biocompatibility and enhanced stability in biological systems. This makes it particularly useful in applications where biocompatibility is crucial.

Properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Amino-1-carboxypentyl)iminodiacetic acid
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Reactant of Route 6
N-(5-Amino-1-carboxypentyl)iminodiacetic acid

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